molecular formula C7H13Br B13199481 6-Bromo-4-methylhex-1-ene

6-Bromo-4-methylhex-1-ene

Cat. No.: B13199481
M. Wt: 177.08 g/mol
InChI Key: AXCLVVKUDJQYRV-UHFFFAOYSA-N
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Description

6-Bromo-4-methylhex-1-ene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the sixth carbon of a hexene chain, which also has a methyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-4-methylhex-1-ene can be synthesized through several methods. One common approach involves the bromination of 4-methylhex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. This method ensures the selective bromination at the allylic position, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylhex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Alcohols, ethers, and amines.

    Elimination: Alkenes such as 4-methylhex-1-ene.

    Addition: Dihalides and haloalkanes.

Scientific Research Applications

6-Bromo-4-methylhex-1-ene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylhex-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For instance, in radical bromination, the compound forms a bromine radical that initiates a chain reaction, leading to the substitution of hydrogen atoms at the allylic position . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methylhex-1-ene is unique due to its specific bromination pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

6-bromo-4-methylhex-1-ene

InChI

InChI=1S/C7H13Br/c1-3-4-7(2)5-6-8/h3,7H,1,4-6H2,2H3

InChI Key

AXCLVVKUDJQYRV-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)CC=C

Origin of Product

United States

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